molecular formula C10H12F3N B13565611 2-Isopropyl-5-(trifluoromethyl)aniline

2-Isopropyl-5-(trifluoromethyl)aniline

Cat. No.: B13565611
M. Wt: 203.20 g/mol
InChI Key: ZCRWGKRUHQWWSF-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-(trifluoromethyl)aniline typically involves the nitration of isopropylbenzene followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

  • 2-Isopropyl-5-(trifluoromethyl)phenol
  • 2-Isopropyl-5-(trifluoromethyl)benzaldehyde
  • 2-Isopropyl-5-(trifluoromethyl)benzoic acid

Comparison: 2-Isopropyl-5-(trifluoromethyl)aniline is unique due to the presence of both an isopropyl and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-6(2)8-4-3-7(5-9(8)14)10(11,12)13/h3-6H,14H2,1-2H3

InChI Key

ZCRWGKRUHQWWSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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